molecular formula C9H5NO2 B13800948 Furo[2,3-g]-1,2-benzisoxazole

Furo[2,3-g]-1,2-benzisoxazole

Cat. No.: B13800948
M. Wt: 159.14 g/mol
InChI Key: AQZWXSMYCPLRDO-UHFFFAOYSA-N
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Description

Furo[2,3-g]-1,2-benzisoxazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-g]-1,2-benzisoxazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of aromatic Claisen rearrangement followed by subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of green chemistry and efficient catalytic systems are often employed to optimize yield and reduce environmental impact. Multicomponent reactions (MCRs) and the use of tetronic acid as a versatile synthon are examples of approaches that could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-g]-1,2-benzisoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the furan or isoxazole rings .

Scientific Research Applications

Furo[2,3-g]-1,2-benzisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Furo[2,3-g]-1,2-benzisoxazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Furo[2,3-g]-1,2-benzisoxazole include:

Uniqueness

This compound is unique due to its specific ring fusion and the electronic properties conferred by the furan and isoxazole rings. These properties make it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[2,3-g][1,2]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-10-12-9/h1-5H

InChI Key

AQZWXSMYCPLRDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=NO3

Origin of Product

United States

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